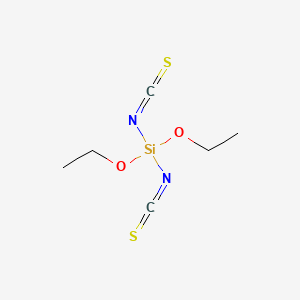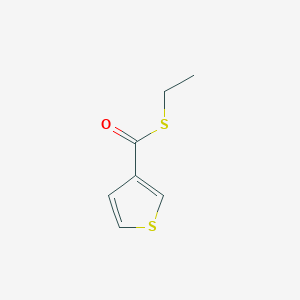
3-Thiophenecarbothioic acid, S-ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenecarbothioic acid, S-ethyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a thiocarboxylic acid ester group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbothioic acid, S-ethyl ester typically involves the esterification of 3-thiophenecarbothioic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Thiophenecarbothioic acid+EthanolAcid catalyst3-Thiophenecarbothioic acid, S-ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenecarbothioic acid, S-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Applications De Recherche Scientifique
3-Thiophenecarbothioic acid, S-ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-Thiophenecarbothioic acid, S-ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur atom can form bonds with metal ions, influencing various biochemical pathways. Additionally, its aromatic ring structure allows it to participate in π-π interactions with other aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid, S-ethyl ester
- Thiophene-3-carboxylic acid, S-methyl ester
- Thiophene-2-carboxylic acid, S-methyl ester
Uniqueness
3-Thiophenecarbothioic acid, S-ethyl ester is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other thiophene derivatives may not be suitable.
Propriétés
Numéro CAS |
333355-28-5 |
|---|---|
Formule moléculaire |
C7H8OS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
S-ethyl thiophene-3-carbothioate |
InChI |
InChI=1S/C7H8OS2/c1-2-10-7(8)6-3-4-9-5-6/h3-5H,2H2,1H3 |
Clé InChI |
GUAHQVACISEYRA-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


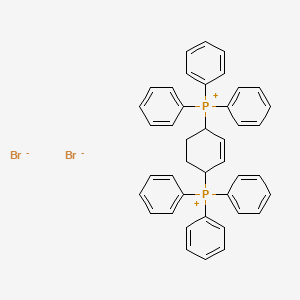
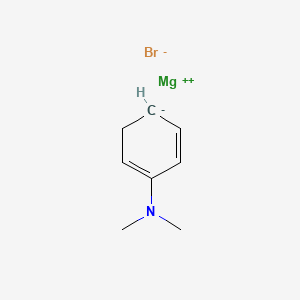

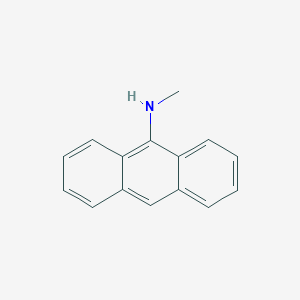
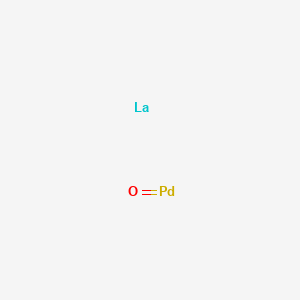
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
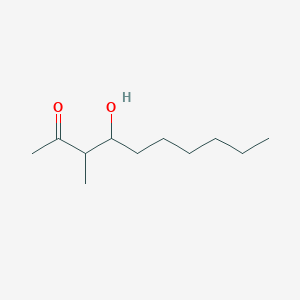
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
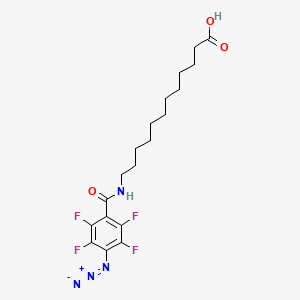
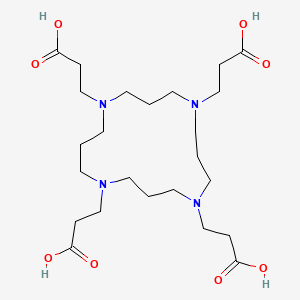
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
